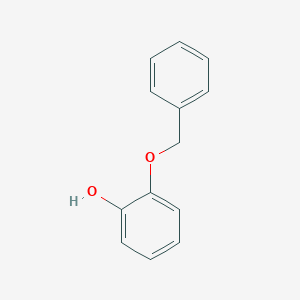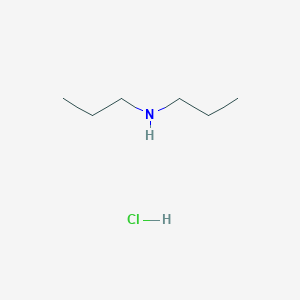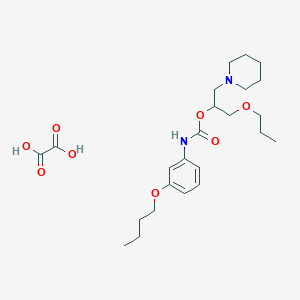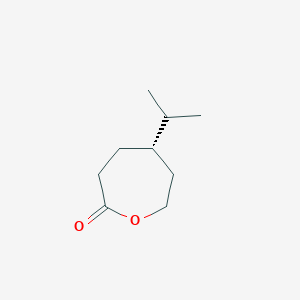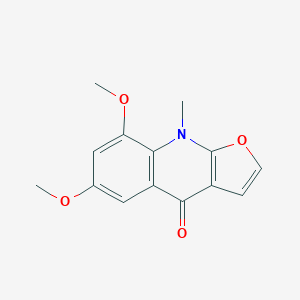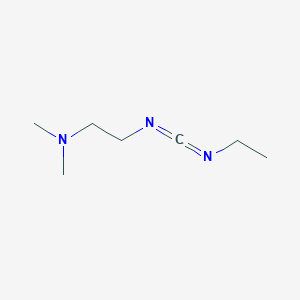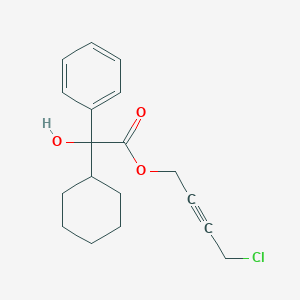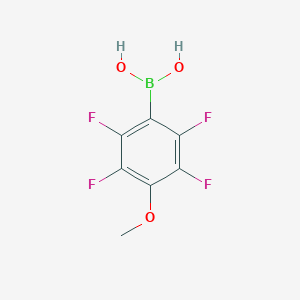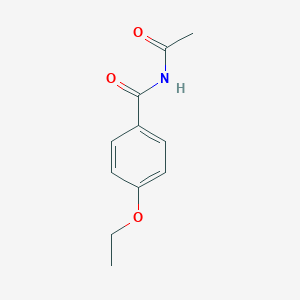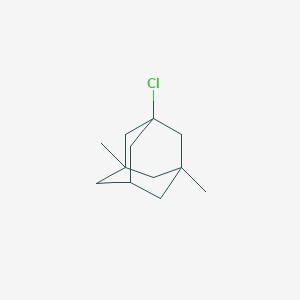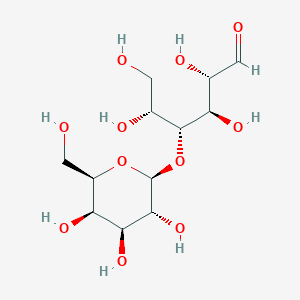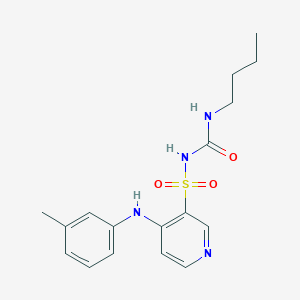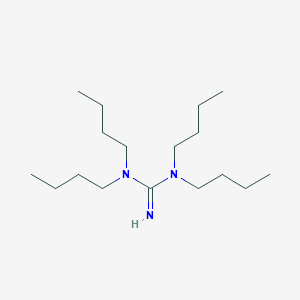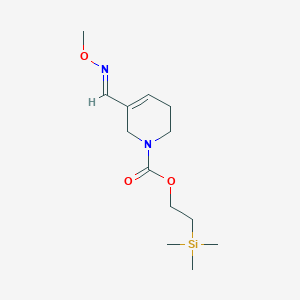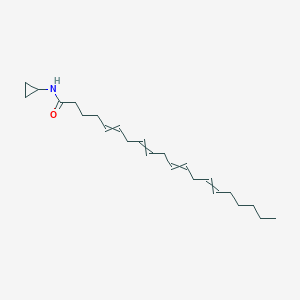
Arachidonylcyclopropylamide
説明
Arachidonylcyclopropylamide is a compound related to arachidonic acid derivatives, which are significant in various biological processes. Arachidonic acid itself is a polyunsaturated fatty acid that plays a crucial role in the inflammatory response and is a key precursor in the biosynthesis of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . These metabolites are involved in a wide range of physiological and pathological processes, such as cell signaling, inflammation, and cancer progression .
Synthesis Analysis
The synthesis of arachidonylcyclopropylamide analogs has been explored to study their biological activity and potential therapeutic applications. For instance,
科学的研究の応用
Multi-Target Agents for Inflammation and Pain
Arachidonylcyclopropylamide, a component in the arachidonic acid (ARA) pathway, has been studied for its role in developing multi-target agents for treating inflammation and pain. The ARA cascade is significant in the biochemical formation of biologically active metabolites targeted by drugs. Recent research suggests that simultaneously inhibiting multiple pathways in the ARA cascade can enhance efficacy or reduce side effects in treating eicosanoid-driven inflammation and pain (Hwang, Wecksler, Wagner, & Hammock, 2013).
Anticancer Effects
Studies on the pancreatic adenocarcinoma cell line Panc1 treated with arachidonylcyclopropylamide have shown that it can up- and down-regulate proteins related to energetic metabolism and cell growth regulation. This effect could contribute to the development of therapies based on cannabinoids for pancreatic adenocarcinoma (Brandi, Dando, Palmieri, Donadelli, & Cecconi, 2013).
Modulation of Inflammatory Mediators
Arachidonylcyclopropylamide may have a role in modulating inflammatory mediators, as studies show that inhibiting local arachidonic acid metabolites with nonsteroidal anti-inflammatory drugs can slow periodontal disease progression. These findings suggest that targeting inflammatory mediators could be a valuable strategy for treating periodontal diseases (Paquette & Williams, 2000).
Cancer Pain Management
Research indicates that cannabinoid receptor agonists like arachidonylcyclopropylamide may offer an alternative for managing cancer pain. Synthetic CB1 and CB2 receptor agonists have shown promise in murine models of tumor pain, reducing mechanical hyperalgesia through the activation of peripheral cannabinoid receptors (Khasabova et al., 2011).
Immunomodulatory Effects
Arachidonylcyclopropylamide might also have implications in regulating the immune system. Prostacyclin, an end product derived from the metabolism of arachidonic acid, has been shown to regulate both the innate and adaptive immune systems, suggesting potential clinical uses for arachidonylcyclopropylamide in immunomodulatory therapies (Dorris & Peebles, 2012).
Apoptosis Induction
Studies have explored the role of arachidonylcyclopropylamide in inducing apoptosis. Manipulating the intracellular level of arachidonic acid in U937 phagocytes showed that interfering with arachidonic acid reacylation could affect cell survival, suggesting that arachidonylcyclopropylamide may play a part in regulating apoptosis (Pérez, Matabosch, Llebaria, Balboa, & Balsinde, 2006).
Memory Consolidation and Cognitive Effects
Arachidonylcyclopropylamide has been implicated in studies related to memory consolidation. Research evaluating the roles of serotonergic receptors in the medial septum on memory impairment induced by arachidonylcyclopropylamide suggests a complex interplay between cannabinoid receptor agonists and memory processes (Najar, Nasehi, Haeri-Rohani, & Zarrindast, 2015).
Safety And Hazards
According to the available safety data sheet, ACPA should not be used for food, drug, pesticide or biocidal product use. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. In case of contact, immediate medical attention is advised .
Relevant Papers
There are several papers that discuss ACPA. One paper discusses the comparative antinociceptive effect of ACPA and lignocaine, a local anaesthetic agent, following direct intrawound administration in rats . Another paper discusses the anxiolytic and antidepressant effects of ACPA and harmaline co-treatment . A third paper discusses the amelioration of memory impairment by corticolimbic microinjections of ACPA in a streptozotocin-induced Alzheimer’s rat model .
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGAUBPACOBAMV-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400110 | |
| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonylcyclopropylamide | |
CAS RN |
229021-64-1 | |
| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229021-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



